molecular formula C11H11BO3 B3031206 6-(Hydroxymethyl)naphthalene-2-boronic acid CAS No. 1946843-21-5

6-(Hydroxymethyl)naphthalene-2-boronic acid

Cat. No.: B3031206
CAS No.: 1946843-21-5
M. Wt: 202.02
InChI Key: QDRGXVPUGZYLOR-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)naphthalene-2-boronic acid is an organic compound with the molecular formula C11H11BO3. It is a boronic acid derivative, characterized by the presence of a hydroxymethyl group attached to the naphthalene ring.

Mechanism of Action

Target of Action

The primary targets of 6-(Hydroxymethyl)naphthalene-2-boronic acid are oxygenase, tyrosine, and phosphoinositide kinases . These kinases play a crucial role in cellular signaling and are attractive targets for developing cancer drugs .

Mode of Action

This compound is used in the Suzuki–Miyaura (SM) coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound, as an organoboron reagent, participates in the transmetalation process where it is transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized through its donation of electrons to form a new Pd–C bond . The transmetalation step involves the transfer of the organoboron reagent from boron to palladium . This process affects the carbon–carbon bond formation pathway, leading to the synthesis of various organic compounds .

Pharmacokinetics

The compound’s stability and environmentally benign nature suggest it may have favorable adme properties .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds . This leads to the synthesis of various organic compounds, including inhibitors for oxygenase, tyrosine, and phosphoinositide kinases . These inhibitors can potentially be used in the development of cancer drugs .

Action Environment

The action of this compound is influenced by the reaction conditions. The SM coupling reaction, for instance, requires mild and functional group tolerant conditions . The stability of the compound also suggests it may be resistant to various environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)naphthalene-2-boronic acid typically involves the borylation of naphthalene derivatives. One common method is the hydroboration of 6-(Hydroxymethyl)naphthalene using borane reagents, followed by oxidation to yield the boronic acid . The reaction conditions often include the use of solvents like toluene and catalysts such as palladium complexes to facilitate the borylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 6-(Hydroxymethyl)naphthalene-2-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 6-(Hydroxymethyl)naphthalene-2-boronic acid is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and versatility in chemical synthesis. This functional group allows for additional modifications and applications compared to its analogs .

Properties

IUPAC Name

[6-(hydroxymethyl)naphthalen-2-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO3/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6,13-15H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRGXVPUGZYLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)CO)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401221821
Record name Boronic acid, B-[6-(hydroxymethyl)-2-naphthalenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1946843-21-5
Record name Boronic acid, B-[6-(hydroxymethyl)-2-naphthalenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1946843-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[6-(hydroxymethyl)-2-naphthalenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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